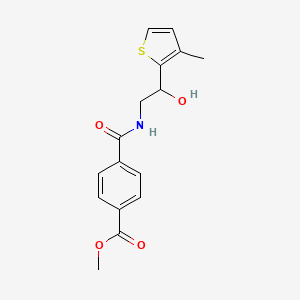

Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-10-7-8-22-14(10)13(18)9-17-15(19)11-3-5-12(6-4-11)16(20)21-2/h3-8,13,18H,9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUWGBBZJGPUCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactionsThe hydroxyethyl group is then added via a nucleophilic substitution reaction, and finally, the methylthiophene ring is introduced through a coupling reaction, such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group under mild conditions.

Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methylthiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Introduction of various substituents on the thiophene ring.

Scientific Research Applications

Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the methylthiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Several methyl benzoate derivatives with sulfonylurea or triazine substituents are documented as pesticides. For example:

- Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester) is a sulfonylurea herbicide targeting acetolactate synthase in plants .

- Triflusulfuron methyl ester incorporates a trifluoroethoxy-triazine group, enhancing its herbicidal activity .

Comparison :

- Functional Groups : The target compound lacks the sulfonylurea or triazine motifs critical for herbicidal action, suggesting divergent applications.

- Bioactivity : The thiophene and hydroxyethyl groups in the target compound may confer unique interactions with biological targets, distinct from agrochemical analogs.

Pharmaceutical and Intermediate Analogues

Compounds like Methyl 4-((2-ethoxy-2-oxo-1-(pivaloyloxy)ethyl)carbamoyl)benzoate (1c) and its derivatives (e.g., 42 ) are synthesized for pharmaceutical research. These feature ethoxy, pivaloyloxy, or phenyl substituents, synthesized via reactions involving esterification and coupling (e.g., 75% yield for 1c) .

Key Differences :

- Synthetic Routes : The target compound’s hydroxyethyl-thiophene group likely requires distinct synthetic steps (e.g., thiophene ring formation) compared to pivaloyloxy or ethoxy intermediates.

- Physicochemical Properties : Polar hydroxyethyl groups may improve aqueous solubility compared to lipophilic pivaloyloxy substituents.

Comparison :

- Hazard Potential: While the target compound’s safety data is unavailable, structural similarities to Category 4 compounds suggest a need for cautious handling. Thiophene derivatives are generally less toxic than thiadiazoles, but this requires empirical validation.

Ester Group Variations

Ethyl ester analogs (e.g., Ethyl 4-((2-((4-fluorophenyl)amino)-2-oxoethyl)amino)benzoate) highlight the impact of ester alkyl chains. Ethyl esters may exhibit altered metabolic stability compared to methyl esters due to steric and electronic effects .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Methyl 4-((2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate, also known by its CAS number 1351661-65-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO4S, with a molecular weight of 319.4 g/mol. The compound features a thiophene ring, which is known for its role in various biological activities due to its ability to participate in π-π interactions and hydrogen bonding with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active sites on target molecules, while the thiophene ring enhances the compound's binding affinity through π-π interactions. This dual interaction mechanism is crucial for modulating the activity of various biological targets, leading to potential therapeutic effects .

Anticancer Properties

Recent studies have indicated that this compound may exhibit anticancer activity. For instance, research involving structure–activity relationship (SAR) studies has shown that derivatives of this compound can inhibit cancer cell proliferation in vitro. The efficacy was measured using cell viability assays, revealing IC50 values that suggest significant cytotoxic effects against various cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 25 |

| This compound | L363 (Multiple Myeloma) | 30 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have utilized the agar-well diffusion method to evaluate its efficacy against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant bacterial strains .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µM) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Case Studies and Research Findings

- In Vitro Studies : A study conducted on HeLa cells demonstrated that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

- Enzyme Inhibition : Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in cancer and other diseases .

- Synthetic Pathways : The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives. Understanding these synthetic routes is crucial for optimizing production and exploring further modifications that could enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.